1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea
Overview
Description
1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of chlorinated phenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea can be synthesized through the reaction of 2-chloroaniline and 3,4-dichloroaniline with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of Isocyanate: 2-chloroaniline and 3,4-dichloroaniline are reacted with phosgene to form the corresponding isocyanates.
Urea Formation: The isocyanates are then reacted with each other to form the urea derivative.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of safer and more efficient reagents such as triphosgene or diphosgene instead of phosgene. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form the corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the phenyl groups.
Reduction Products: Reduced derivatives of the phenyl groups.
Hydrolysis Products: Corresponding amines and carbon dioxide.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to receptors on cell surfaces and modulating their activity.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-phenylurea: Lacks the additional chlorination on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(3,4-Dichlorophenyl)-3-phenylurea: Similar structure but with different substitution patterns, leading to variations in properties and applications.
1-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)urea: Contains additional chlorination, which may enhance its chemical stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(3,4-dichlorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-9-6-5-8(7-11(9)16)17-13(19)18-12-4-2-1-3-10(12)15/h1-7H,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYIKPIEHGBTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157345 | |
Record name | Carbanilide, 2,3',4'-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13208-22-5 | |
Record name | Carbanilide, 2,3',4'-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013208225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbanilide, 2,3',4'-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-CHLOROPHENYL)-3-(3,4-DICHLOROPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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